2-(naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide
Description
2-(Naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a structurally complex acetamide derivative featuring a naphthalene moiety linked via a methylene group to an acetamide backbone. The thiazole ring is substituted at the 5-position with a 4-nitrophenylsulfonyl group, enhancing its electronic and steric profile. This compound shares structural motifs with bioactive molecules targeting enzymes such as monoamine oxidases (MAOs) and cholinesterases (AChE/BChE) . Its synthesis likely involves multi-step protocols, including nucleophilic substitution and sulfonylation, as inferred from analogous pathways in and .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S2/c25-19(12-15-6-3-5-14-4-1-2-7-18(14)15)23-21-22-13-20(30-21)31(28,29)17-10-8-16(9-11-17)24(26)27/h1-11,13H,12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECXOWZDQSJDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a naphthalene moiety, a sulfonamide group, and a thiazole ring, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . A study evaluating various thiazole derivatives found that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) of these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-(Naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide | Not specified | Staphylococcus aureus, E. coli |
| Other Thiazole Derivatives | 0.22 - 0.25 | Various pathogens |
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. In vitro studies demonstrated that compounds with similar structural features inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported to be in the micromolar range, suggesting a significant cytotoxic effect against these cancer cells .
Anti-inflammatory Activity
Thiazole derivatives have also been explored for their anti-inflammatory properties. In animal models, compounds similar to 2-(naphthalen-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism through which these compounds may exert therapeutic effects in inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of thiazole derivatives showed that modifications to the sulfonamide group significantly enhanced antibacterial activity. The study concluded that the presence of electron-withdrawing groups increased potency against resistant strains .
- Case Study on Anticancer Effects : Another study focused on a series of thiazole derivatives, including those structurally similar to our compound, demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies with fewer side effects .
Comparison with Similar Compounds
Key Observations :
- Aromatic Systems : Naphthalene provides a larger hydrophobic surface than phenyl or benzothiazole groups, which may influence pharmacokinetics (e.g., membrane permeability) .
- Heterocyclic Cores : Thiazole and triazole rings (as in ) confer rigidity, but sulfonyl groups (target compound) may improve solubility over thioether linkages .
Pharmacological and Biochemical Comparisons
- Enzyme Inhibition : Acetamide derivatives with nitro or sulfonyl groups (e.g., and ) show selective inhibition of MAO-A/B and cholinesterases. For example, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide inhibits AChE (IC₅₀ ~2.5 µM), while the target compound’s sulfonyl group may enhance selectivity for MAO-B .
- Anticancer Activity : Benzothiazole derivatives () exhibit VEGFR-2 inhibition, but the target compound’s nitro group could confer redox-modulating properties, diverging from purely receptor-targeted mechanisms .
- Synthetic Accessibility : Click chemistry () enables efficient synthesis of triazole-linked analogues, whereas the target compound’s sulfonylation step may require stringent conditions .
Physicochemical and Spectroscopic Properties
- NMR Data : The target compound’s ¹H NMR would display signals for naphthalene protons (δ ~7.2–8.3 ppm) and sulfonamide NH (δ ~10–11 ppm), similar to compound 6b in .
- Mass Spectrometry : Expected [M+H]+ at m/z ~449, aligning with (e.g., 53d: m/z 558) .
- Thermal Stability : Melting points for analogous compounds range from 199–303°C (), suggesting moderate thermal stability for the target compound .
Critical Analysis of Divergent Findings
- Enzyme Selectivity: highlights that minor substituent changes (e.g., chloro vs. methoxy) drastically alter MAO-A/B selectivity. The target compound’s nitro group may favor MAO-B inhibition, contrasting with MAO-A-selective analogues .
- Synthetic Yields : Triazole-acetamides () achieve 72–86% yields via click chemistry, whereas sulfonylation (target compound) may reduce yields due to side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
